
6-Bromoindoline
Overview
Description
6-Bromoindoline is an indole derivative . It is a solid substance and is typically synthesized from indoline.
Synthesis Analysis
The synthesis of 6-Bromoindoline involves the reaction of 6-bromo-lH-indole with triethylsilane and trifluoroacetic acid in dichloromethane. The mixture is stirred at room temperature for 16 hours .Molecular Structure Analysis
The molecular formula of 6-Bromoindoline is C8H8BrN . The molecular weight is 198.06 .Physical And Chemical Properties Analysis
6-Bromoindoline is a solid substance . It has a molecular weight of 198.06 . The compound is a light beige crystal powder.Scientific Research Applications
Building Blocks in Chemical Synthesis
6-Bromoindoline is a valuable building block in chemical synthesis . It’s used in the synthesis of various complex molecules due to its unique structure and reactivity .
Synthesis of 6-Substituted Indoles
6-Bromoindoline is an essential starter in 6-substituted indole chemistry . It can be used to synthesize 6-alkylthioindole , which has potential applications in medicinal chemistry and drug discovery.
Synthesis of 3-Acetoxy-6-bromoindole
6-Bromoindoline can be used to synthesize 3-acetoxy-6-bromoindole . This compound is a useful intermediate in organic synthesis and can be used to prepare a variety of other functionalized indoles.
Preparation of Tyrian Purple
6-Bromoindoline is used in the synthesis of 6,6’-dibromoindigo, also known as Tyrian purple . Tyrian purple is a natural dye that was used in antiquity and is still of interest today for its unique color and stability .
Synthesis of 6-Acylindoles
6-Bromoindoline can be used to synthesize 6-acylindoles . These compounds are of interest in medicinal chemistry due to their potential biological activity.
Synthesis of tert-butyl 6-bromoindole-1-carboxylate
6-Bromoindoline can be used to synthesize tert-butyl 6-bromoindole-1-carboxylate . This compound is a useful intermediate in the synthesis of various pharmaceuticals and biologically active compounds.
Safety and Hazards
properties
IUPAC Name |
6-bromo-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSYZAHZABCWMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50518084 | |
| Record name | 6-Bromo-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50518084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoindoline | |
CAS RN |
63839-24-7 | |
| Record name | 6-Bromo-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50518084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the 6-position in indoline chemistry, and why is the synthesis of 6-bromoindoline important?
A: The 6-position in indoline is particularly important for its reactivity and influence on the overall molecule's properties. Specifically, 6-methoxyindoles and indolines are considered valuable building blocks for various pharmaceutical and material science applications. [] The ability to selectively introduce a bromine atom at the 6-position allows for further functionalization via nucleophilic substitution reactions. This is highlighted in research where 6-bromoindoline was successfully converted to 6-methoxyindolines and indoles. [] This selective bromination method offers a controlled approach to synthesizing a range of 6-substituted indoline derivatives, which are highly sought after for their potential biological activities and material properties.
Q2: Can you describe the process of synthesizing 6-bromoindoline as outlined in the research?
A: The research focuses on achieving regioselective bromination at the 6-position of the indoline molecule. [] One successful method involves treating indolines with bromine in a sulfuric acid medium, using silver sulfate as a catalyst. [] Another method utilizes bromine in a superacid environment to achieve the desired regioselectivity. [] Both approaches demonstrate the importance of carefully chosen reaction conditions to favor bromination specifically at the 6-position, paving the way for further derivatization and exploration of 6-bromoindoline's potential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





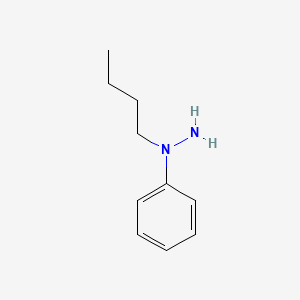
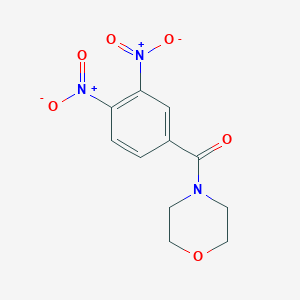
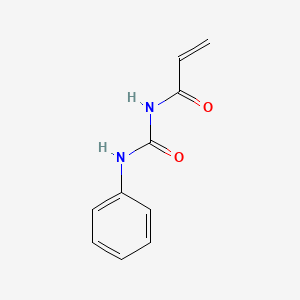


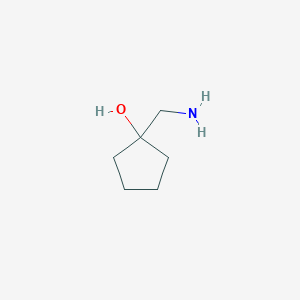
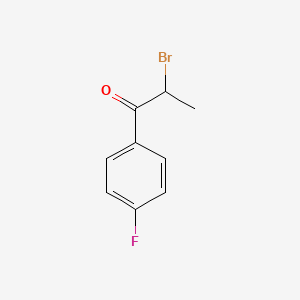


![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)